Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Overview
Description
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-fluorophenyl)-3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(2-fluorophenyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Methyl 4-(2-fluorophenyl)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chlorophenyl)-3-oxobutanoate
- Methyl 4-(2-bromophenyl)-3-oxobutanoate
- Methyl 4-(2-methylphenyl)-3-oxobutanoate
Uniqueness
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications.
Biological Activity
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a chemical compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : Approximately 224.19 g/mol
- Functional Groups : Contains a methyl ester group, a fluorinated phenyl group, and a keto functional group.
The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest for various pharmacological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in estrogen metabolism, thereby influencing conditions like breast cancer and endometriosis .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit antimicrobial properties.
Anticancer Activity
Research has indicated significant anticancer properties for this compound. In vitro studies have demonstrated:
- IC50 Values : The compound exhibited IC50 values ≤ 1.2 μM against various cancer cell lines including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells .
Cell Line | IC50 (μM) |
---|---|
Hep G2 | ≤ 1.2 |
A549 | ≤ 1.2 |
MDA-MB-231 | ≤ 1.2 |
HeLa | ≤ 1.2 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate effective activity against both Gram-positive and Gram-negative bacteria, with MIC values suggesting strong antibacterial properties .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | ≤ 0.5 |
Escherichia coli | ≤ 2 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects on HepG2 liver carcinoma cells using the MTT assay, revealing a dose-dependent reduction in cell viability, indicating potent anticancer activity .
- Antimicrobial Evaluation : In vitro tests assessed the antimicrobial efficacy against various pathogens, confirming its potential as a broad-spectrum antibacterial agent .
- Structure-Activity Relationship (SAR) : Research into the structural variations of similar compounds has highlighted how modifications can influence biological activity, guiding future synthetic efforts to enhance efficacy while minimizing toxicity .
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFDTCYGDLQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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